molecular formula C16H18O2Si B1282928 (-)-Benzylmethylphenylsilylacetic Acid CAS No. 95373-54-9

(-)-Benzylmethylphenylsilylacetic Acid

Cat. No. B1282928
CAS RN: 95373-54-9
M. Wt: 270.4 g/mol
InChI Key: JIPQZCPYHVQEIZ-UHFFFAOYSA-N
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Description

(-)-Benzylmethylphenylsilylacetic acid is a compound that falls within the category of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds often exhibit unique physical and chemical properties due to the silicon atom's ability to expand its coordination sphere beyond the typical tetrahedral geometry seen in carbon compounds. The specific compound is not directly synthesized or characterized in the provided papers, but its structure can be inferred to contain a benzyl group, a methyl group, and a phenyl group attached to a silicon atom, which is further connected to an acetic acid moiety.

Synthesis Analysis

The synthesis of organosilicon compounds is a well-studied area, and although the specific synthesis of (-)-Benzylmethylphenylsilylacetic acid is not detailed in the provided papers, similar compounds have been synthesized and resolved. For instance, p-(Ethylmethylphenylsilyl)benzoic acid was prepared and resolved by fractional crystallization of its (-)-quinine salt . This process could potentially be adapted for the synthesis of (-)-Benzylmethylphenylsilylacetic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be characterized using various spectroscopic techniques. For example, the structures of some silicon-containing benzoic acid derivatives were confirmed by X-ray crystallography, FTIR, and NMR spectroscopy . These techniques could be employed to determine the molecular structure of (-)-Benzylmethylphenylsilylacetic acid, ensuring the correct spatial arrangement of the substituents around the silicon atom.

Chemical Reactions Analysis

Organosilicon compounds can participate in a variety of chemical reactions. The reaction of 2-(trimethylsilyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst leads to the formation of benzosilole derivatives, showcasing the reactivity of silicon-containing compounds . Similarly, the acid-catalyzed rearrangement of certain silyl compounds has been observed, indicating that (-)-Benzylmethylphenylsilylacetic acid could undergo similar transformations under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by the presence of the silicon atom. For instance, the synthesis and evaluation of 4-[2-(trimethylsilyl)ethynyl]benzoates revealed mesomorphic properties, indicating that the introduction of a silyl group can impart liquid crystalline behavior to the molecules . The physical properties such as melting point, solubility, and crystalline structure of (-)-Benzylmethylphenylsilylacetic acid could be deduced from similar compounds . Chemical properties like reactivity, stability, and acid-base behavior can be inferred from studies on related silyl compounds .

Scientific Research Applications

1. Applications in Food Science and Pharmaceuticals

(-)-Benzylmethylphenylsilylacetic acid, along with its derivatives and related benzenic compounds, finds extensive use in the food and pharmaceutical industries. As benzoic acid derivatives, these compounds serve as antibacterial and antifungal preservatives and flavoring agents in various products. Their widespread use has led to a significant presence in the environment and human exposure (del Olmo, Calzada, & Nuñez, 2017).

2. Role in Organic Synthesis and Chemical Reactions

In the field of organic chemistry, derivatives of (-)-Benzylmethylphenylsilylacetic acid are involved in various synthesis reactions. For example, they participate in Single Electron Transfer (SET)-promoted photoreactions, leading to selective formation of 1:1 adducts, crucial in organic synthesis processes (d’Alessandro, Albini, & Mariano, 1993).

3. Analytical Methods and Detection

The derivatives of (-)-Benzylmethylphenylsilylacetic acid are essential in the analytical detection of various benzoic and phenolic antioxidants in food products. Advanced techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are used for the separation, characterization, and quantitation of these compounds (Zuo, Wang, & Zhan, 2002).

4. Environmental and Health Implications

Research on benzoic acid derivatives, including (-)-Benzylmethylphenylsilylacetic acid, also focuses on their environmental distribution and potential health implications due to their extensive use in various industries. This includes examining their presence in water, soil, air, and their impact on human health (del Olmo, Calzada, & Nuñez, 2017).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures would also be outlined.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or effects.


properties

IUPAC Name

2-(benzyl-methyl-phenylsilyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPQZCPYHVQEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216149
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Benzylmethylphenylsilylacetic Acid

CAS RN

95349-35-2, 95373-54-9
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95349-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Mizutani, S Yagi, A Honmaru… - The Journal of …, 1998 - ACS Publications
… of the amine is higher than 90%; the SiCH 3 signal in the 1 H NMR spectrum was observed only at 0.31 ppm, while that of the amide derived from (+)-benzylmethylphenylsilylacetic acid …
Number of citations: 56 pubs.acs.org
D Terunuma, M Kato, M Kamei, H Uchida… - Chemistry Letters, 1985 - journal.csj.jp
A new optically active organosilicon compound; benzylmethylphenylsilylacetic acid(1),1) which was prepared from chloromethyl(dic … compound; benzylmethylphenylsilylacetic acid(1),1) …
Number of citations: 9 www.journal.csj.jp

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